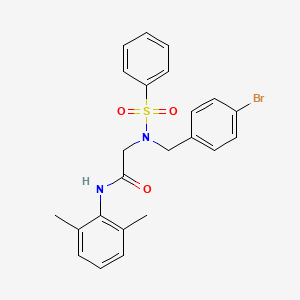

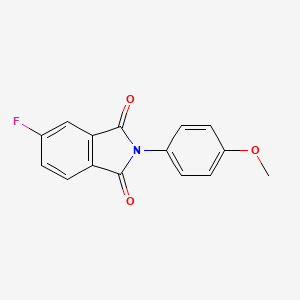

N~2~-(4-bromobenzyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~2~-(4-bromobenzyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a glycine transporter 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including the regulation of mood, cognition, and pain perception. Therefore, N~2~-(4-bromobenzyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has the potential to be used in the treatment of various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura coupling process, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its role could be pivotal in the synthesis of complex organic molecules due to its potential as a boron reagent, which is essential for the transmetalation step in the coupling process .

Medicinal Chemistry: Drug Development

In medicinal chemistry, this compound may serve as a precursor for the synthesis of various drug candidates. Its benzylic position and the presence of a phenylsulfonyl group could be exploited for creating new pharmacophores through nucleophilic substitution reactions or by serving as a ligand in metal-catalyzed reactions .

Materials Science: Polymer Chemistry

The bromobenzyl moiety within the compound’s structure suggests its use in polymer chemistry. It could act as an initiator or a linker molecule in the creation of novel polymeric materials, especially in the development of polymers with specific electronic properties for use in electronics and nanotechnology .

Environmental Science: Pollutant Removal

Given its potential reactivity, this compound might be researched for environmental applications, such as the removal of pollutants from water sources. Its ability to engage in various chemical reactions could be harnessed to break down or sequester harmful substances .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound could be used as a standard or a derivative-forming agent in chromatographic analysis. Its unique structure might provide specific retention times or help in the detection of certain analytes when used in conjunction with chromatography techniques .

Biochemistry: Enzyme Inhibition

The structural complexity of N2-(4-bromobenzyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide suggests that it could be studied as a potential enzyme inhibitor. Its interaction with active sites of enzymes could provide insights into enzyme mechanisms or be used to modulate biochemical pathways .

Propriétés

IUPAC Name |

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O3S/c1-17-7-6-8-18(2)23(17)25-22(27)16-26(15-19-11-13-20(24)14-12-19)30(28,29)21-9-4-3-5-10-21/h3-14H,15-16H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYORAFEKRDBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{N-[(4-Bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)

![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)

![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)

![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)

![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)